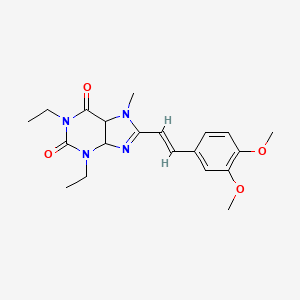
(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment for Parkinson’s disease. It is marketed under the brand name Nourianz and is primarily used to reduce “off” episodes in patients undergoing treatment with levodopa/carbidopa . These “off” episodes are periods when the medication’s effects wear off, leading to a resurgence of Parkinson’s symptoms such as tremors and difficulty walking .
Preparation Methods
The preparation of Istradefylline involves several synthetic routes and reaction conditions. One method includes the preparation of different crystalline forms of Istradefylline using various solvents such as ethanol, methanol, and acetonitrile . The process involves the culture and identification of crystals, followed by the preparation of solid forms through powder direct compression . Another method involves the separation and identification of impurities in the intermediate stages of Istradefylline synthesis using high-performance liquid chromatography .
Chemical Reactions Analysis
Istradefylline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanol, methanol, and acetonitrile . The major products formed from these reactions are different crystalline forms of Istradefylline, which vary in solubility and dissolution rates . The dissolution rate of these forms is significantly influenced by the pH of the solution, with forms prepared in ethanol and acetonitrile showing higher dissolution rates compared to those prepared in methanol .
Scientific Research Applications
Istradefylline has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used in the treatment of Parkinson’s disease to improve motor function and reduce dyskinesia . The compound has also been studied for its potential use in other neurological disorders due to its selective antagonism of adenosine A2A receptors . Additionally, Istradefylline’s unique crystal forms have been investigated for their solubility and dissolution profiles, which are crucial for its bioavailability and therapeutic efficacy .
Mechanism of Action
Istradefylline exerts its effects by selectively antagonizing adenosine A2A receptors, which are predominantly found in the basal ganglia, a region of the brain involved in motor control . By inhibiting these receptors, Istradefylline enhances the effects of dopamine, a neurotransmitter that is deficient in Parkinson’s disease . The compound binds to the A2A receptor within an A2A-D2 receptor tetramer, functioning as a negative allosteric modulator towards the other A2A receptor, thereby inhibiting the effects of adenosine and promoting dopamine-mediated movement .
Comparison with Similar Compounds
Istradefylline is unique among adenosine A2A receptor antagonists due to its selective action and clinical efficacy in reducing “off” episodes in Parkinson’s disease . Similar compounds include other adenosine receptor antagonists such as caffeine and theophylline, which also exhibit antagonistic effects on adenosine receptors but lack the selectivity and clinical efficacy of Istradefylline . Additionally, Istradefylline’s unique crystal forms and their impact on solubility and dissolution rates further distinguish it from other compounds in its class .
Properties
Molecular Formula |
C20H26N4O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C20H26N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12,17-18H,6-7H2,1-5H3/b11-9+ |
InChI Key |
QKHHXWWVMUFQSR-PKNBQFBNSA-N |
Isomeric SMILES |
CCN1C2C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CCN1C2C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















